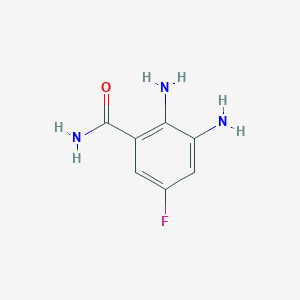
2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles, which are then reacted with appropriate pyrimidine precursors . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under nitrogen atmosphere at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Aplicaciones Científicas De Investigación
2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide share a similar pyrazole ring structure.
Pyrimidine derivatives: Compounds like 4-hydroxy-2-quinolones also feature a pyrimidine ring and exhibit similar chemical properties.
Uniqueness
2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8N4O3 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H8N4O3/c14-7(15)4-6-5-10-9(12-8(6)16)13-3-1-2-11-13/h1-3,5H,4H2,(H,14,15)(H,10,12,16) |
Clave InChI |
WRJBOTVNQOFASA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC=C(C(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Ethyl(5-hydroxypentyl)amino]benzaldehyde](/img/structure/B8567643.png)












